molecular formula C10H22Cl2N2OS B1396775 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride CAS No. 1332529-06-2

1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1396775
CAS No.: 1332529-06-2
M. Wt: 289.3 g/mol
InChI Key: SRDUCVLWPRLXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2OS . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular weight of this compound is 289.3 g/mol. The empirical formula is C10H22Cl2N2OS .

Scientific Research Applications

Therapeutic Potential in Neuropsychiatric Disorders

Recent advances in dopamine D2 receptor ligands emphasize the significance of compounds with specific structural features, including aromatic moieties, cyclic amines, and heteroaromatic lipophilic fragments, for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural components of 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride suggest its relevance in this context due to its potential to modulate D2 receptors, a key target in the dopaminergic pathway. This application underscores the compound's role in the development of D2R modulators with therapeutic potential (Jůza et al., 2022).

Role in Synthesis of N-heterocycles

The compound's utility extends to the synthesis of N-heterocycles, as demonstrated by its involvement in reactions leading to structurally diverse piperidines, pyrrolidines, and azetidines. These structures are crucial motifs in many natural products and pharmaceuticals, indicating the compound's importance in medicinal chemistry for generating novel entities with potential biological activities (Philip et al., 2020).

Applications in Advanced Oxidation Processes

The degradation of nitrogen-containing hazardous compounds in water treatment technologies has seen significant advancements through the use of advanced oxidation processes (AOPs). The structural elements of this compound, particularly its potential for forming reactive intermediates, align with research on the effective mineralization of nitrogen-containing compounds, highlighting its potential application in environmental chemistry for the removal of persistent organic pollutants (Bhat & Gogate, 2021).

Contributions to Catalysis

In the realm of catalysis, especially concerning C-N bond forming reactions, the compound's framework could be instrumental in facilitating novel catalytic systems. This is particularly relevant for reactions involving aromatic, heterocyclic, and aliphatic amines with aryl halides and boronic acids, where the compound's structural features might promote efficiency and selectivity in the formation of crucial bonds, thereby contributing to the development of recyclable catalyst systems for sustainable synthetic processes (Kantam et al., 2013).

Implications in Food Safety and Nutrition

The role of biogenic amines in food safety and spoilage underscores the importance of compounds like this compound in developing methods for the analysis and control of these substances in food products. Its potential for involvement in the synthesis or analysis of biogenic amines could contribute to ensuring the safety and quality of food, addressing concerns related to intoxication, spoilage, and the formation of nitrosamines (Bulushi et al., 2009).

Properties

IUPAC Name

1-(1-oxothian-4-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OS.2ClH/c11-9-1-5-12(6-2-9)10-3-7-14(13)8-4-10;;/h9-10H,1-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDUCVLWPRLXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCS(=O)CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride
Reactant of Route 2
1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride
Reactant of Route 3
1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride
Reactant of Route 4
1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride
Reactant of Route 5
1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride
Reactant of Route 6
1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride

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